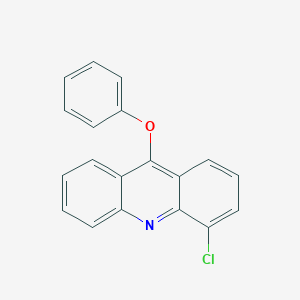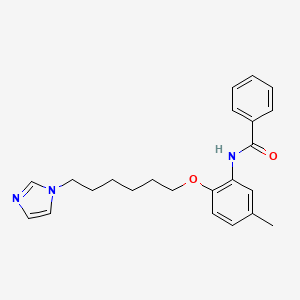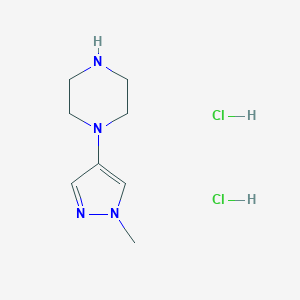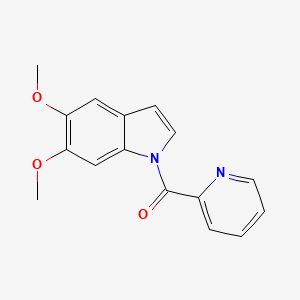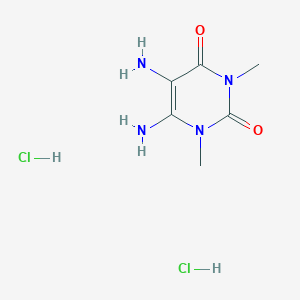![molecular formula C14H12N4O2S B12936034 Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester CAS No. 55564-22-2](/img/structure/B12936034.png)
Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Thioether formation:
Carbamate formation: The final step involves the reaction of the benzimidazole-thioether intermediate with methyl chloroformate under basic conditions to form the carbamate ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would also be common to enhance efficiency and safety.
化学反応の分析
Types of Reactions
Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The carbamate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can react with the carbamate group in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism by which Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate exerts its effects involves interaction with various molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interfere with DNA replication in microbial cells. The exact pathways depend on the specific biological context and the nature of the target organism or cell type.
類似化合物との比較
Similar Compounds
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms and exhibit a wide range of biological activities.
Benzimidazole derivatives: Similar to the core structure of the compound , these are known for their antimicrobial and anticancer properties.
Uniqueness
Methyl (5-(pyridin-2-ylthio)-1H-benzo[d]imidazol-2-yl)carbamate is unique due to the combination of the pyridin-2-ylthio group with the benzimidazole core, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
特性
CAS番号 |
55564-22-2 |
|---|---|
分子式 |
C14H12N4O2S |
分子量 |
300.34 g/mol |
IUPAC名 |
methyl N-(6-pyridin-2-ylsulfanyl-1H-benzimidazol-2-yl)carbamate |
InChI |
InChI=1S/C14H12N4O2S/c1-20-14(19)18-13-16-10-6-5-9(8-11(10)17-13)21-12-4-2-3-7-15-12/h2-8H,1H3,(H2,16,17,18,19) |
InChIキー |
TUDBXXDXNSQCLH-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)SC3=CC=CC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


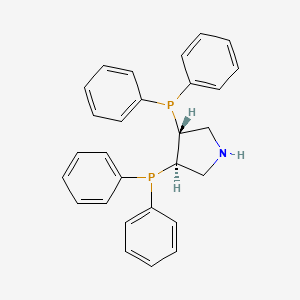


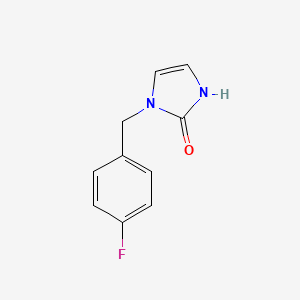
![2-{[1-(5-Methyl-1H-imidazol-4-yl)ethyl]sulfanyl}ethan-1-amine](/img/structure/B12935982.png)
![2-Amino-2-(4-methoxypyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B12936004.png)
